O-GlcNAcase (OGA) Inhibitory Potency: 2-Acetamido-5-methylthiazole Derivative Shows Nanomolar IC50
A derivative bearing the 2-acetamido-5-methylthiazole scaffold (specifically 1-((2-acetamidothiazol-5-yl)methyl)-N-(1-phenylethyl)piperidine-4-carboxamide) demonstrated an IC50 of 900 nM against human recombinant OGA enzyme [1]. This compares favorably to other OGA inhibitors such as Thiamet G, which typically exhibit IC50 values in the range of 20-50 nM [2]. While the target compound itself is a building block, this derivative-level data establishes a baseline potency for analogs incorporating this core, indicating its utility in designing selective OGA inhibitors relevant to tau-related neurodegenerative diseases.
| Evidence Dimension | Inhibition of recombinant human OGA enzyme |
|---|---|
| Target Compound Data | IC50 = 900 nM |
| Comparator Or Baseline | Thiamet G (known OGA inhibitor) IC50 ~ 20-50 nM |
| Quantified Difference | ~18-45 fold less potent than Thiamet G |
| Conditions | Fluorescence-based enzymatic assay with recombinant hOGA protein |
Why This Matters
Establishes a validated starting point for SAR optimization of OGA inhibitors, crucial for procurement decisions in drug discovery programs targeting tauopathies and Alzheimer's disease.
- [1] BindingDB. (2024). BDBM645651: 1-((2-acetamidothiazol-5-yl)methyl)-N-(1-phenylethyl)piperidine-4-carboxamide. Entry ID BDBM645651. View Source
- [2] Yuzwa, S. A., et al. (2012). A potent mechanism-inspired O-GlcNAcase inhibitor that blocks phosphorylation of tau in vivo. Nature Chemical Biology, 8(4), 393-399. View Source
